molecular formula C13H14N6O2 B10845701 8-(3,5-dimethoxyphenyl)-9H-purine-2,6-diamine

8-(3,5-dimethoxyphenyl)-9H-purine-2,6-diamine

Cat. No.: B10845701
M. Wt: 286.29 g/mol
InChI Key: CFTYJGDHKCKXBN-UHFFFAOYSA-N
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Description

8-(3,5-Dimethoxyphenyl)-9H-purine-2,6-diamine is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of the 3,5-dimethoxyphenyl group in this compound adds unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,5-dimethoxyphenyl)-9H-purine-2,6-diamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-(3,5-Dimethoxyphenyl)-9H-purine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(3,5-Dimethoxyphenyl)-9H-purine-2,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 8-(3,5-Dimethoxyphenyl)-9H-purine-2,6-diamine
  • 8-(3,5-Dimethoxyphenyl)-9H-purine-2,6-dione
  • 8-(3,5-Dimethoxyphenyl)-9H-purine-2,6-triamine

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., dione, triamine) in similar compounds can lead to variations in their chemical reactivity and biological activity.
  • Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

8-(3,5-dimethoxyphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C13H14N6O2/c1-20-7-3-6(4-8(5-7)21-2)11-16-9-10(14)17-13(15)19-12(9)18-11/h3-5H,1-2H3,(H5,14,15,16,17,18,19)

InChI Key

CFTYJGDHKCKXBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=NC(=NC(=C3N2)N)N)OC

Origin of Product

United States

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